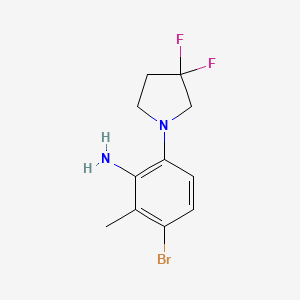

3-Bromo-6-(3,3-difluoropyrrolidin-1-yl)-2-methylaniline

Description

3-Bromo-6-(3,3-difluoropyrrolidin-1-yl)-2-methylaniline is a brominated aniline derivative featuring a 3,3-difluoropyrrolidine substituent at the 6-position and a methyl group at the 2-position. The fluorine atoms in the pyrrolidine ring enhance its metabolic stability and electronic properties, while the bromine atom facilitates cross-coupling reactions, such as Suzuki-Miyaura couplings, for further functionalization .

Properties

Molecular Formula |

C11H13BrF2N2 |

|---|---|

Molecular Weight |

291.13 g/mol |

IUPAC Name |

3-bromo-6-(3,3-difluoropyrrolidin-1-yl)-2-methylaniline |

InChI |

InChI=1S/C11H13BrF2N2/c1-7-8(12)2-3-9(10(7)15)16-5-4-11(13,14)6-16/h2-3H,4-6,15H2,1H3 |

InChI Key |

DEBQCCWOWSXVCE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1N)N2CCC(C2)(F)F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6-(3,3-difluoropyrrolidin-1-yl)-2-methylaniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of 2-methylaniline followed by the introduction of the difluoropyrrolidinyl group through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-(3,3-difluoropyrrolidin-1-yl)-2-methylaniline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of amines or other reduced products.

Substitution: The bromine atom can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under conditions such as reflux in polar solvents or the presence of phase-transfer catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized aniline derivatives.

Scientific Research Applications

3-Bromo-6-(3,3-difluoropyrrolidin-1-yl)-2-methylaniline has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 3-Bromo-6-(3,3-difluoropyrrolidin-1-yl)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropyrrolidinyl group can enhance binding affinity and selectivity, while the bromine atom may participate in halogen bonding interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Brominated Aniline Derivatives with Heterocyclic Substituents

(E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline

- Structure : Contains a thiophene ring linked via a methylene group instead of a pyrrolidine ring.

- Synthesis : Synthesized via condensation of 4-bromo-2-methylaniline with 3-bromothiophene-2-carbaldehyde in glacial acetic acid, followed by Suzuki coupling .

- Applications: Primarily used in synthesizing monosubstituted and disubstituted products for electronic materials.

3-Bromo-2-fluoroaniline (CAS: 1150655-04-1)

- Structure : Lacks the difluoropyrrolidine group but includes a fluorine atom at the 2-position.

- Applications : Intermediate in agrochemicals and pharmaceuticals.

Fluorinated Pyrrolidine-Containing Analogues

CP-93,393 (Antianxiety Drug Candidate)

- Structure : Features a pyrimidine ring and succinimide moiety instead of aniline.

- Metabolism: In cynomolgus monkeys, CP-93,393 undergoes pyrimidine ring cleavage, hydroxylation, and conjugation. The difluoropyrrolidine group in the target compound may resist such oxidative degradation due to fluorine’s electron-withdrawing effects .

- Stability: Fluorine atoms in the target compound likely improve metabolic stability compared to non-fluorinated analogues.

Halogenated Heterocycles with Cross-Coupling Potential

5-Bromo-4-chloro-7H-pyrrolo[2,3-d]pyrimidine (CAS: 885520-23-0)

- Structure : Contains a pyrrolopyrimidine core with bromine and chlorine substituents.

- Reactivity : Bromine facilitates cross-coupling, but the absence of an aniline group limits its use in amine-directed reactions.

- Applications : Used in kinase inhibitor development.

Data Table: Key Properties and Comparisons

Research Findings and Insights

- Electronic Properties: The difluoropyrrolidine group in the target compound induces significant electron-withdrawing effects, altering FMO distributions compared to thiophene or non-fluorinated analogues. This enhances its suitability for charge-transfer applications .

- Synthetic Flexibility : Bromine at the 3-position enables versatile cross-coupling, similar to other brominated anilines .

- Metabolic Behavior : Fluorine substituents likely reduce oxidative metabolism, contrasting with pyrimidine-containing compounds like CP-93,393, which undergo rapid ring cleavage .

Notes and Limitations

- Experimental data on solubility, crystallinity, and biological activity are lacking; further characterization using methods like SHELX-based crystallography is recommended .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.